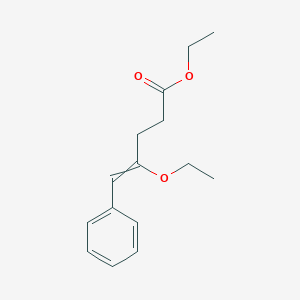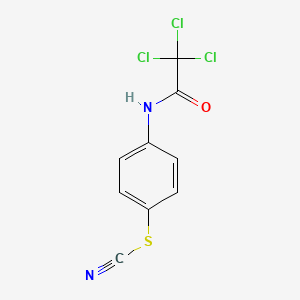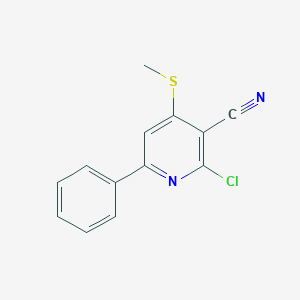
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- is a complex organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chlorine atom, a methylthio group, and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of 3-pyridinecarbonitrile followed by the introduction of the methylthio and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and sulfoxides, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 2-Chloro-3-pyridinecarbonitrile
- 4-Pyridinecarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91272-04-7 |
|---|---|
Molekularformel |
C13H9ClN2S |
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
2-chloro-4-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(14)10(12)8-15/h2-7H,1H3 |
InChI-Schlüssel |
LHYLFUNWNYUKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
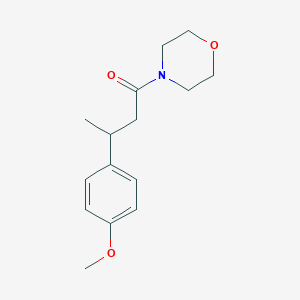

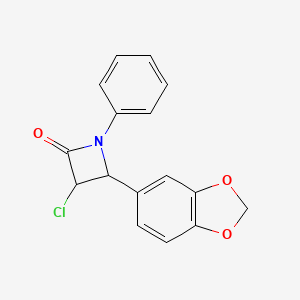

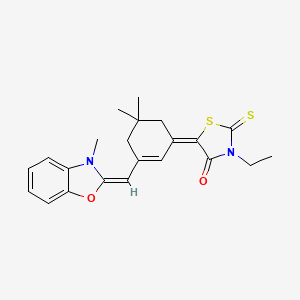
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

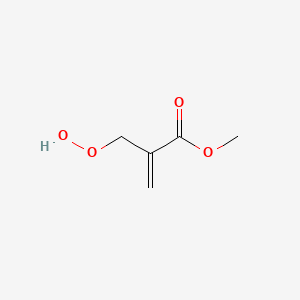
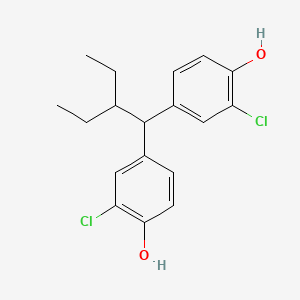
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
